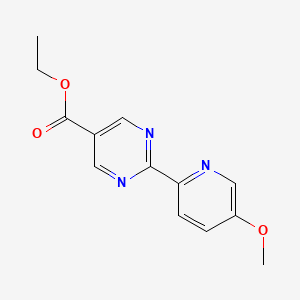

Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate

Description

Ethyl 2-(5-methoxypyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a 5-methoxypyridin-2-yl group and at position 5 with an ethyl carboxylate ester. Its synthesis typically involves coupling pyrimidine intermediates with functionalized pyridine derivatives under catalytic conditions. For example, analogous compounds like Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (compound 10) were synthesized via reactions between benzyl triazine carboxylates and ethyl carbamimidoyl nicotinate in acetonitrile with K₂CO₃, yielding 70% isolated product . The ethyl carboxylate group enhances solubility in organic solvents, while the 5-methoxy-pyridine moiety may influence electronic properties and biological interactions.

Properties

CAS No. |

1447606-14-5 |

|---|---|

Molecular Formula |

C13H13N3O3 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

ethyl 2-(5-methoxypyridin-2-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H13N3O3/c1-3-19-13(17)9-6-15-12(16-7-9)11-5-4-10(18-2)8-14-11/h4-8H,3H2,1-2H3 |

InChI Key |

FYZQHHFLXZQOOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of 5-methoxypyridine-2-carbaldehyde with ethyl cyanoacetate, followed by cyclization with guanidine to form the pyrimidine ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced pyrimidine compounds, and substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential anti-inflammatory and neuroprotective effects.

Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).

Pathways Involved: It may inhibit the NF-kB pathway, reducing the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrimidine Core

Position 2 Modifications

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Trifluoromethyl derivatives (e.g., Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) exhibit higher electronegativity, which may enhance oxidative stability but reduce solubility in polar solvents .

- Amino/Aminoalkyl Groups: Compounds like Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate show reactivity toward alkylation or acylation due to the nucleophilic amino group .

Position 5 Modifications

Key Observations :

- Carboxylic Acid vs. Ester : Hydrolysis of the ethyl ester (e.g., compound 11 ) increases polarity, improving solubility in aqueous media but reducing cell membrane permeability .

- Boc-Protected Amines : These groups (e.g., in compound 134 ) allow controlled release of active amines under acidic conditions, useful in prodrug design .

Key Observations :

Biological Activity

Ethyl 2-(5-methoxypyridin-2-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl ester group and a methoxypyridine moiety. Its molecular formula is C₁₁H₁₃N₃O₃, with a molecular weight of 243.26 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses .

- Cellular Interactions : The compound has shown potential in interacting with various cellular targets, influencing pathways associated with cell proliferation and apoptosis. This interaction may lead to reduced inflammation and protection against cellular stress.

- Antimicrobial Activity : this compound exhibits broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against drug-resistant strains, showcasing its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through in vitro studies. It demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on COX Inhibition : A recent study evaluated the compound's inhibitory effects on COX enzymes, revealing that it has comparable potency to established anti-inflammatory drugs like Celecoxib . The IC50 values for COX inhibition were reported in the submicromolar range, indicating strong activity.

Compound COX Inhibition (%) IC50 (µM) This compound 75% at 10^-8 M 0.18 ± 0.01 Celecoxib 76% at 10^-8 M 0.17 ± 0.01 Nimesulide 50% at 10^-8 M 1.68 ± 0.22 - Anticancer Activity : Another study focused on the anticancer properties of the compound, assessing its effects on various cancer cell lines including MCF-7 and A549. The results indicated that this compound effectively induced apoptosis and inhibited cell growth at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.